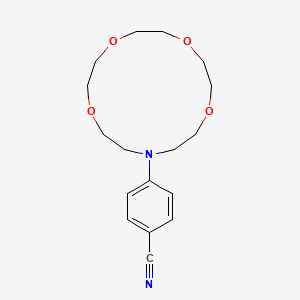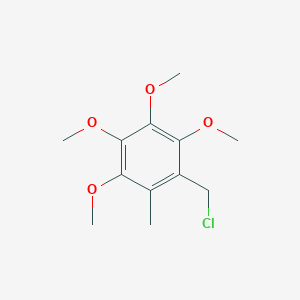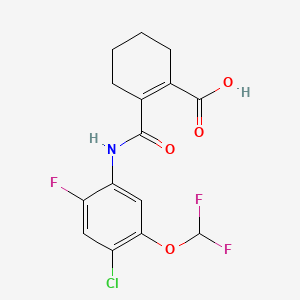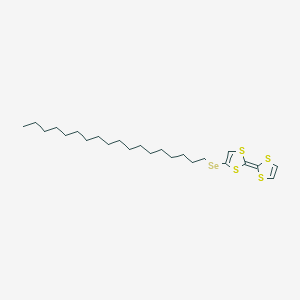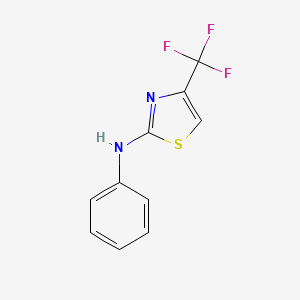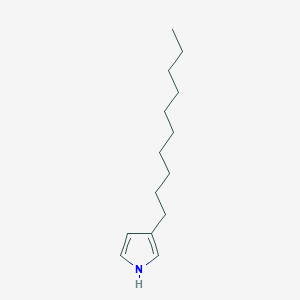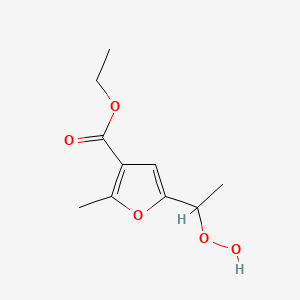![molecular formula C14H18O B14281980 {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene CAS No. 141412-46-6](/img/structure/B14281980.png)
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene is an organic compound that features a benzene ring substituted with a but-2-en-1-yloxy group and a but-3-en-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene typically involves the reaction of benzene with but-2-en-1-ol and but-3-en-1-ol under specific conditions. One common method is the Williamson ether synthesis, where benzene is reacted with but-2-en-1-ol in the presence of a strong base like sodium hydride to form the ether linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the coupling reactions between benzene and the butenyl alcohols. The process is typically conducted in a controlled environment to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the butenyl groups to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of but-2-en-1-al or but-2-enoic acid.
Reduction: Formation of {1-[(But-2-en-1-yl)oxy]butane}.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene involves its interaction with various molecular targets. The benzene ring can participate in π-π interactions with aromatic residues in proteins, while the butenyl groups can undergo metabolic transformations. These interactions and transformations can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{1-[(But-2-en-1-yl)oxy]butane}: A saturated analog with similar ether linkage but without the double bonds.
{1-[(But-2-en-1-yl)oxy]propane}: A shorter chain analog with similar functional groups.
{1-[(But-2-en-1-yl)oxy]hexane}: A longer chain analog with similar functional groups.
Uniqueness
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene is unique due to its combination of aromatic and aliphatic characteristics, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications.
Propriétés
Numéro CAS |
141412-46-6 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1-but-2-enoxybut-3-enylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-5-12-15-14(9-4-2)13-10-7-6-8-11-13/h3-8,10-11,14H,2,9,12H2,1H3 |
Clé InChI |
TWXBWKLYYJGXCI-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOC(CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


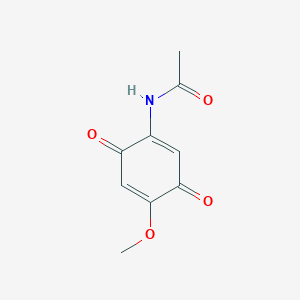
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)

![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
